3-(3-Fluoropropoxy)benzaldehyde
Description
3-(3-Fluoropropoxy)benzaldehyde is a fluorinated benzaldehyde derivative characterized by a benzaldehyde core substituted with a 3-fluoropropoxy group at the meta position. The compound’s molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol. The fluoropropoxy group introduces both lipophilic and electron-withdrawing properties, which can influence its reactivity and biological interactions.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(3-fluoropropoxy)benzaldehyde |
InChI |
InChI=1S/C10H11FO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8H,2,5-6H2 |
InChI Key |
VHDJPLLXCUHWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCF)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine-containing substituents (e.g., 3-fluoropropoxy, trifluoromethyl) increase lipophilicity and metabolic stability compared to non-fluorinated analogs .
Antimicrobial and Antifungal Activity
Antitumor and Anti-inflammatory Activity
- 2-Hydroxy-5-methyl benzaldehyde (from Cyathea species) shows immunosuppressant and anti-inflammatory activity via PASS prediction .
- Fluoropropoxy derivatives are hypothesized to improve blood-brain barrier penetration, making them candidates for neuroinflammatory targets, though direct evidence is lacking in the provided data.
Reactivity and Stability
- Electron-withdrawing groups (e.g., trifluoromethyl , fluoropropoxy) reduce the electrophilicity of the aldehyde group, slowing nucleophilic addition reactions compared to electron-donating substituents.
- Hydroxy-substituted benzaldehydes (e.g., ) are prone to oxidation, whereas fluorinated derivatives resist degradation under physiological conditions .
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